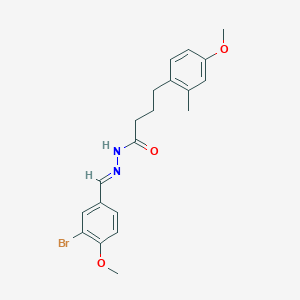![molecular formula C18H15N3O2S B297951 N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide](/img/structure/B297951.png)
N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide, also known as MN-64, is a novel compound that has been studied for its potential use in scientific research. This compound belongs to the class of thiazolyl-nicotinamide derivatives and has shown promising results in various studies.
Mecanismo De Acción
N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects. This compound has also been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), which is an enzyme that plays a role in the regulation of dopamine and cAMP signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the acetylation of histones, which can lead to changes in gene expression. This compound has also been shown to increase the levels of cAMP and dopamine in the brain, which can have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide in lab experiments is its specificity for HDACs and PDE10A. This allows for more precise targeting of these enzymes and can lead to fewer off-target effects. One limitation of using this compound is its relatively low potency compared to other HDAC inhibitors.
Direcciones Futuras
There are several future directions for the study of N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to optimize its synthesis and improve its potency. This compound could also be used as a tool to study the role of HDACs and PDE10A in various biological processes.
Métodos De Síntesis
The synthesis of N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide involves the condensation of 8-methoxy-4,5-dihydro-naphtho[1,2-d]thiazole-2-carboxylic acid with nicotinamide in the presence of a coupling agent. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting compound is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide has been studied for its potential use in various scientific research applications. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C18H15N3O2S |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15N3O2S/c1-23-13-6-4-11-5-7-15-16(14(11)9-13)20-18(24-15)21-17(22)12-3-2-8-19-10-12/h2-4,6,8-10H,5,7H2,1H3,(H,20,21,22) |
Clave InChI |
MYPLUMGTOQFCNE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCC3=C2N=C(S3)NC(=O)C4=CN=CC=C4)C=C1 |
SMILES canónico |
COC1=CC2=C(CCC3=C2N=C(S3)NC(=O)C4=CN=CC=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297868.png)

![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![ethyl 2-[4-(1-naphthylmethoxy)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297872.png)
![6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297873.png)
![6-(4-chlorobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297874.png)


![2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B297878.png)
![4-[(2-ethoxy-4-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B297883.png)


![2-{4-[(E)-{2-[4-(4-methoxyphenyl)butanoyl]hydrazinylidene}methyl]phenoxy}-N-phenylacetamide](/img/structure/B297888.png)
![4-{2-[4-(4-Methoxy-3-methylphenyl)butanoyl]carbohydrazonoyl}phenyl acetate](/img/structure/B297891.png)
